molecular formula C27H54O2 B592397 Hexacosanoic Acid Methyl Ester-d3 CAS No. 77502-88-6

Hexacosanoic Acid Methyl Ester-d3

Cat. No.: B592397
CAS No.: 77502-88-6
M. Wt: 413.745
InChI Key: VHUJBYYFFWDLNM-BMSJAHLVSA-N
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Description

It is a stable isotope-labeled compound with the molecular formula C27H51D3O2 and a molecular weight of 413.75 . This compound is primarily used in research applications, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacosanoic Acid Methyl Ester-d3 can be synthesized through the esterification of Hexacosanoic Acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Hexacosanoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexacosanoic Acid Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Hexacosanoic Acid Methyl Ester-d3 involves its incorporation into lipid metabolic pathways. As a deuterated compound, it serves as a tracer, allowing researchers to monitor the metabolic fate of fatty acids. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify the compound using mass spectrometry .

Comparison with Similar Compounds

Hexacosanoic Acid Methyl Ester-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Hexacosanoic Acid Methyl Ester: The non-deuterated form of the compound.

    Octacosanoic Acid Methyl Ester: A methyl ester of a longer-chain fatty acid.

    Tetracosanoic Acid Methyl Ester: A methyl ester of a shorter-chain fatty acid

The deuterium labeling in this compound provides enhanced stability and allows for more precise analytical measurements compared to its non-deuterated counterparts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Hexacosanoic Acid Methyl Ester-d3 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Methyl hexacosanoate", "Deuterium oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Hexacosanoic acid" ], "Reaction": [ "Step 1: Methyl hexacosanoate is reacted with deuterium oxide in the presence of sodium borohydride to produce methyl hexacosanoate-d3.", "Step 2: Methyl hexacosanoate-d3 is hydrolyzed with hydrochloric acid to produce hexacosanoic acid-d3.", "Step 3: Hexacosanoic acid-d3 is esterified with methanol in the presence of sulfuric acid to produce hexacosanoic acid methyl ester-d3.", "Step 4: Hexacosanoic acid methyl ester-d3 is purified using column chromatography.", "Step 5: Hexacosanoic acid methyl ester-d3 is characterized using spectroscopic techniques such as NMR and IR spectroscopy." ] }

CAS No.

77502-88-6

Molecular Formula

C27H54O2

Molecular Weight

413.745

IUPAC Name

trideuteriomethyl hexacosanoate

InChI

InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i2D3

InChI Key

VHUJBYYFFWDLNM-BMSJAHLVSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Cerotic Acid Methyl Ester-d3;  Methyl Cerotate-d3;  Methyl Hexacosanoate-d3;  Methyl n-Hexacosanoate-d3

Origin of Product

United States

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